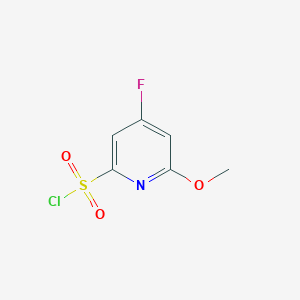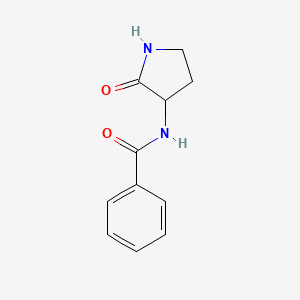
4-Fluoro-2-methoxypyridine-6-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methoxypyridine-6-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with fluorinating agents, methoxylating agents, and sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-methoxypyridine-6-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Fluoro-2-methoxypyridine-6-sulfonyl chloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-methoxypyridine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The fluorine and methoxy groups can modulate the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride: This compound is similar in structure but contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
4-Fluoro-2-methoxypyridine-6-sulfonamide: This derivative has a sulfonamide group in place of the sulfonyl chloride group.
Uniqueness
4-Fluoro-2-methoxypyridine-6-sulfonyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of the sulfonyl chloride group allows for versatile chemical modifications, while the fluorine and methoxy groups enhance its stability and biological activity .
Propriétés
Formule moléculaire |
C6H5ClFNO3S |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
4-fluoro-6-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-5-2-4(8)3-6(9-5)13(7,10)11/h2-3H,1H3 |
Clé InChI |
YNQIHAAYRCHGEE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=C1)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)



